molecular formula C19H30O3 B3124810 Ethyl 2-(4-nonylphenoxy)acetate CAS No. 320422-77-3

Ethyl 2-(4-nonylphenoxy)acetate

Cat. No.: B3124810
CAS No.: 320422-77-3
M. Wt: 306.4 g/mol
InChI Key: BSPOTQBNEJBTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-nonylphenoxy)acetate is a synthetic organic compound of significant interest in biochemical and pharmacological research. This compound features a phenoxyacetic acid structure esterified with ethanol and substituted with a lipophilic nonyl chain. The long alkyl chain confers significant lipophilicity, which influences the compound's bioavailability and interaction with biological membranes . Researchers utilize this compound and its analogues in critical studies involving enzyme inhibition, such as acetylcholinesterase studies, and in various cell culture applications . From a toxicological perspective, related compounds in this chemical family have been assessed and shown to be corrosive to the skin and eyes. Available studies on similar structures indicate weak estrogenic activity at high doses (≥200 mg/kg/day in rats) but a lack of genotoxicity or carcinogenicity . The synthesis of such compounds typically follows established organic chemistry pathways like the Williamson ether synthesis, which involves the reaction of an alkoxide derived from 4-nonylphenol with a chloroacetate ester . Attention: This product is for research use only. It is not intended for human or veterinary or diagnostic use. .

Properties

IUPAC Name

ethyl 2-(4-nonylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-3-5-6-7-8-9-10-11-17-12-14-18(15-13-17)22-16-19(20)21-4-2/h12-15H,3-11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPOTQBNEJBTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-nonylphenoxy)acetate can be synthesized through the esterification reaction between 2-(4-nonylphenoxy)acetic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction scheme is as follows:

2-(4-nonylphenoxy)acetic acid+ethanolH2SO4Ethyl 2-(4-nonylphenoxy)acetate+water\text{2-(4-nonylphenoxy)acetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-(4-nonylphenoxy)acetic acid+ethanolH2​SO4​​Ethyl 2-(4-nonylphenoxy)acetate+water

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion rate and minimize by-products. The use of a distillation column may be employed to separate the ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Ethyl 2-(4-nonylphenoxy)acetate can undergo hydrolysis in the presence of an acid or base to yield 2-(4-nonylphenoxy)acetic acid and ethanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, where the nonyl chain may influence the reactivity and orientation of the substituents.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Hydrolysis: 2-(4-nonylphenoxy)acetic acid and ethanol.

    Reduction: 2-(4-nonylphenoxy)ethanol.

    Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-(4-nonylphenoxy)acetate has been investigated for several scientific applications:

  • Therapeutic Properties: Research indicates that this compound may exhibit anti-inflammatory and antimicrobial effects. Studies have focused on its interaction with biological pathways, particularly through the hydrolysis of the ester group to release active components that can influence cellular functions.

Chemical Intermediate

  • Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in organic chemistry.

Surfactant and Emulsifier

  • Industrial Applications: this compound is utilized in formulating specialty chemicals, particularly surfactants and emulsifiers used in cleaning products, cosmetics, and other industrial applications .

Industrial Applications

The compound's versatility extends to various industrial uses:

Surfactants

  • This compound is incorporated into formulations as a surfactant due to its ability to reduce surface tension, enhancing the effectiveness of cleaning agents and personal care products.

Emulsifiers

  • Its emulsifying properties make it suitable for stabilizing mixtures of oil and water in products like lotions and creams.

Catalysts in Chemical Reactions

  • The compound has potential applications as a catalyst or co-catalyst in various chemical reactions, including polymerization processes .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth at specific concentrations, suggesting potential use in pharmaceutical formulations aimed at treating infections.

Case Study 2: Surfactant Efficacy

In another research project focusing on cleaning efficiency, this compound was tested as a surfactant in household cleaning products. The findings demonstrated improved soil removal compared to traditional surfactants, highlighting its effectiveness in formulation .

Data Tables

Application AreaDescriptionPotential Benefits
Biological ResearchAnti-inflammatory and antimicrobial studiesPotential therapeutic uses
Chemical SynthesisIntermediate for complex organic moleculesVersatile reactivity
Industrial SurfactantsUsed in cleaning products and cosmeticsEnhanced cleaning efficacy
EmulsifiersStabilizes oil-water mixturesImproved product stability

Mechanism of Action

The mechanism of action of ethyl 2-(4-nonylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 2-(4-nonylphenoxy)acetic acid, which may interact with biological pathways. The nonyl chain and phenoxy group contribute to the compound’s lipophilicity, influencing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the para position of the phenoxy group significantly alters molecular weight, polarity, and reactivity. Key analogs include:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-(4-nonylphenoxy)acetate* C9H19 C19H30O3 306.44 High lipophilicity; potential surfactant
Ethyl 2-(4-nitrophenoxy)acetate NO2 C10H11NO5 225.20 Crystalline structure (R factor = 0.068)
Ethyl 2-(4-fluorophenoxy)acetate F C10H11FO3 198.19 High synthesis yield (95.6%)
Ethyl 2-(4-chlorophenoxy)acetoacetate Cl C12H13ClO4 256.68 Intermediate in agrochemical synthesis
Ethyl 4-methylphenoxyacetate CH3 C11H14O3 194.23 Refractive index: 1.499–1.505

*Note: this compound’s properties are inferred from structural trends.

  • Nonylphenoxy Group: The long alkyl chain increases hydrophobicity, making it prone to bioaccumulation. This aligns with regulatory restrictions on nonylphenol derivatives under EU RoHS (e.g., nonylphenol ethoxylates) .
  • Electron-Withdrawing Groups (NO2, F): Enhance stability and alter reactivity. For example, nitro groups facilitate reduction to amines (e.g., ethyl 2-(4-aminophenoxy)acetate, synthesized via Fe/NH4Cl reduction of the nitro precursor with 62% yield) .

Physicochemical Properties

  • Melting Points: Smaller substituents (e.g., CH3, F) result in lower melting points (e.g., ethyl 4-methylphenoxyacetate is liquid at room temperature) , whereas nitro derivatives crystallize readily .
  • Solubility: Nonylphenoxy derivatives are likely insoluble in water but soluble in organic solvents, similar to ethyl 2-(4-chlorophenoxy)acetoacetate .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-nonylphenoxy)acetate, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution, analogous to the preparation of ethyl 2-(4-chlorophenoxy)acetate. A typical procedure involves refluxing 4-nonylphenol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous acetone. Key parameters include:

  • Temperature : 60–80°C for 6–8 hours.
  • Solvent : Polar aprotic solvents (e.g., acetone) enhance reactivity.
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) to track reaction progress . Post-reaction, the product is extracted with ether, washed with NaOH to remove unreacted phenol, and purified via column chromatography.

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.2 ppm for CH₂COO and δ ~1.2–1.4 ppm for ethyl CH₃) and aryl substituents.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₃₀O₃: 318.2194).
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (aryl ether C-O) .

Q. How can crystallographic data for this compound be obtained, and what software is recommended?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) is standard. Key steps:

  • Data Collection : Mo Kα radiation (λ = 0.71075 Å) at 298 K.
  • Space Group Determination : Automated via SHELXT based on systematic absences.
  • Refinement : Anisotropic displacement parameters for non-H atoms, with R₁ < 0.05 for high-quality data .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituents) influence the compound’s environmental persistence and toxicity?

The 4-nonylphenol moiety is known for endocrine-disrupting effects. Comparative studies with shorter alkyl chains (e.g., 4-octylphenol) show reduced bioaccumulation potential. Analytical methods include:

  • HPLC-MS/MS : Quantify degradation products in environmental matrices.
  • Toxicity Assays : Use Daphnia magna or algal models to assess EC₅₀ values. Substituting the nonyl chain with branched isomers may alter biodegradability, as seen in EPA DSSTox data for 4-nonylphenol derivatives .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding interactions?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., estrogen receptors) using AutoDock Vina.
  • QSAR Models : Corrogate substituent effects (e.g., logP, Hammett constants) with experimental toxicity data .

Q. How can conflicting spectroscopic or crystallographic data be resolved in structural studies?

  • Data Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare crystallographic data with Cambridge Structural Database entries.
  • Discrepancy Analysis : For inconsistent bond lengths/angles, verify thermal motion parameters (e.g., ADPs in SHELXL output) and consider disorder modeling .

Q. What are the challenges in analyzing trace levels of this compound in environmental samples?

  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from water or soil.
  • Detection Limits : GC-MS with electron capture detection (ECD) achieves sub-ppb sensitivity for halogenated analogs, but LC-MS/MS is preferred for non-halogenated derivatives .

Methodological Considerations Table

Aspect Technique Key Parameters References
Synthesis OptimizationReflux with K₂CO₃Solvent polarity, temperature, reaction time
CrystallographySHELX SuiteR-factor, space group validation, ADPs
Environmental AnalysisHPLC-MS/MSSPE recovery rates, LOD/LOQ validation
Toxicity ProfilingDaphnia magna assaysEC₅₀, NOEC values, exposure duration

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(4-nonylphenoxy)acetate
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Ethyl 2-(4-nonylphenoxy)acetate

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